molecular formula C12H16BrNO B2764171 4-Bromo-2-[(cyclopentylamino)methyl]phenol CAS No. 1232777-69-3

4-Bromo-2-[(cyclopentylamino)methyl]phenol

Cat. No.: B2764171
CAS No.: 1232777-69-3
M. Wt: 270.17
InChI Key: XKRSDTNNDSDLHN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Bromo-2-[(cyclopentylamino)methyl]phenol involves several steps, typically starting with the bromination of a phenol derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The cyclopentylamino group is then introduced through a nucleophilic substitution reaction, where the amine reacts with the brominated intermediate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-2-[(cyclopentylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

4-Bromo-2-[(cyclopentylamino)methyl]phenol is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(cyclopentylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Properties

IUPAC Name

4-bromo-2-[(cyclopentylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-10-5-6-12(15)9(7-10)8-14-11-3-1-2-4-11/h5-7,11,14-15H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRSDTNNDSDLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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